molecular formula C13H21N3O B13885643 4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide

4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide

Cat. No.: B13885643
M. Wt: 235.33 g/mol
InChI Key: YLLPACHGOOZABB-UHFFFAOYSA-N
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Description

4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a dimethylamino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide typically involves the reaction of 4-aminobenzoyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and induce conformational changes that result in a biological response. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,3-propanediamine: A related compound with similar structural features.

    4-aminobenzoyl chloride: Another compound with a benzamide structure.

    N,N-dimethylbenzamide: A compound with a similar amide functional group.

Uniqueness

4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide is unique due to the presence of both an amino group and a dimethylamino group, which confer specific chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]-N-methylbenzamide

InChI

InChI=1S/C13H21N3O/c1-15(2)9-4-10-16(3)13(17)11-5-7-12(14)8-6-11/h5-8H,4,9-10,14H2,1-3H3

InChI Key

YLLPACHGOOZABB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(C)C(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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